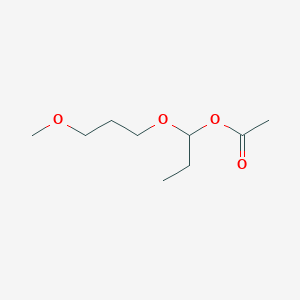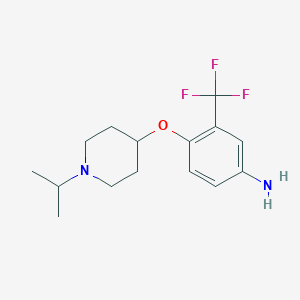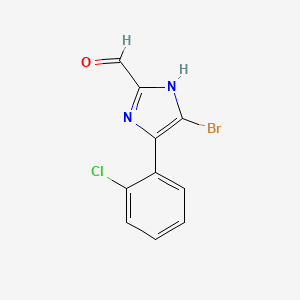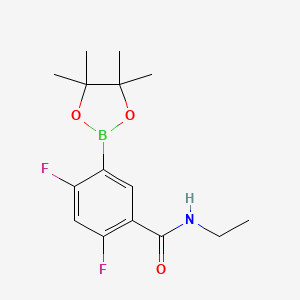
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features two pyridine rings connected by an ethane-1,2-dione backbone, with a thiosemicarbazone moiety attached. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone typically involves the reaction of 1,2-dipyridin-2-ylethane-1,2-dione with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, allowing the formation of the desired thiosemicarbazone derivative. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antiviral activities, showing promise in inhibiting the growth of certain pathogens.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: In cancer cells, it may induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. In microbial cells, it can inhibit essential enzymes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dipyridin-2-ylethane-1,2-dione: Lacks the thiosemicarbazone moiety but shares the ethane-1,2-dione backbone.
Thiosemicarbazide: Contains the thiosemicarbazone functional group but lacks the pyridine rings.
2,2’-bipyridine: A simpler bipyridine compound without the ethane-1,2-dione and thiosemicarbazone groups.
Uniqueness
(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H11N5OS |
|---|---|
Molekulargewicht |
285.33 g/mol |
IUPAC-Name |
[(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11- |
InChI-Schlüssel |
ROYMGMZWTFFYMS-BOPFTXTBSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)





![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)

![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)

